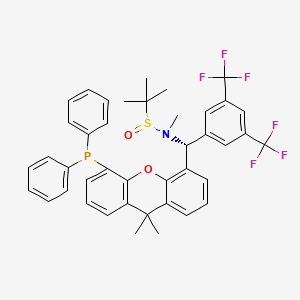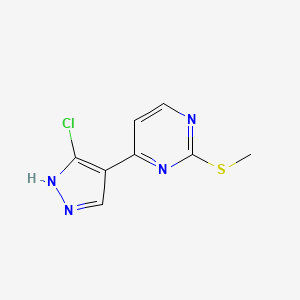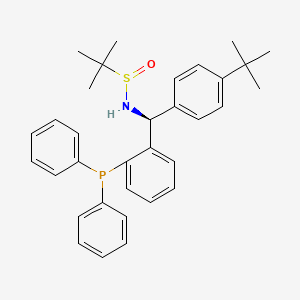
(R)-N-((S)-(4-(tert-Butyl)phenyl)(2-(diphenylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-((S)-(4-(tert-Butyl)phenyl)(2-(diphenylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide is a chiral compound with significant applications in asymmetric synthesis. The compound features a sulfinamide group, which is known for its utility in chiral auxiliary and ligand design. The presence of both phosphanyl and sulfinamide groups makes it a versatile compound in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-(4-(tert-Butyl)phenyl)(2-(diphenylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide typically involves the following steps:
Formation of the Sulfinamide: The initial step involves the reaction of a sulfinyl chloride with an amine to form the sulfinamide. This reaction is usually carried out in the presence of a base such as triethylamine.
Introduction of the Phosphanyl Group: The next step involves the introduction of the diphenylphosphanyl group. This can be achieved through a palladium-catalyzed coupling reaction.
Final Assembly: The final step involves the coupling of the sulfinamide with the phosphanyl-substituted phenyl group. This step may require the use of a strong base and a suitable solvent to ensure the reaction proceeds efficiently.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphanyl group, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can target the sulfinamide group, converting it to the corresponding amine.
Substitution: The compound can participate in substitution reactions, especially at the aromatic rings, where electrophilic aromatic substitution can introduce various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like bromine, chlorine, and nitrating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
The compound is widely used as a chiral ligand in asymmetric catalysis. Its ability to induce chirality in various reactions makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
In biological research, the compound can be used to study enzyme mechanisms and protein-ligand interactions due to its chiral nature.
Medicine
Industry
In the industrial sector, the compound is used in the synthesis of fine chemicals and pharmaceuticals, where chiral purity is crucial.
Mechanism of Action
The compound exerts its effects primarily through its chiral centers. The sulfinamide group can act as a chiral auxiliary, influencing the stereochemistry of reactions. The phosphanyl group can coordinate with metal centers, facilitating catalytic processes. The combination of these groups allows the compound to participate in a variety of chemical transformations with high selectivity and efficiency.
Comparison with Similar Compounds
Similar Compounds
®-N-((S)-(4-(tert-Butyl)phenyl)(2-(diphenylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfinamide group.
®-N-((S)-(4-(tert-Butyl)phenyl)(2-(diphenylphosphanyl)phenyl)methyl)-2-methylpropane-2-thioamide: Similar structure but with a thioamide group instead of a sulfinamide group.
Uniqueness
The presence of both the sulfinamide and phosphanyl groups in ®-N-((S)-(4-(tert-Butyl)phenyl)(2-(diphenylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide makes it unique. This combination allows for versatile applications in asymmetric synthesis and catalysis, providing high selectivity and efficiency in various chemical reactions.
Properties
Molecular Formula |
C33H38NOPS |
|---|---|
Molecular Weight |
527.7 g/mol |
IUPAC Name |
N-[(S)-(4-tert-butylphenyl)-(2-diphenylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C33H38NOPS/c1-32(2,3)26-23-21-25(22-24-26)31(34-37(35)33(4,5)6)29-19-13-14-20-30(29)36(27-15-9-7-10-16-27)28-17-11-8-12-18-28/h7-24,31,34H,1-6H3/t31-,37?/m0/s1 |
InChI Key |
DLBHPNHATQGLBQ-RKBNTCOGSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)[C@@H](C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NS(=O)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NS(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


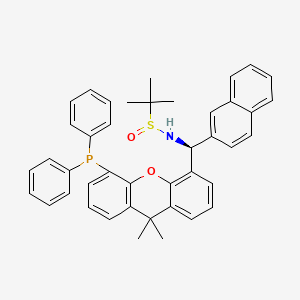


![Pyrido[3,4-d]pyrimidin-5-ol](/img/structure/B13650723.png)



![1-Chloro-4-iododibenzo[b,d]furan](/img/structure/B13650735.png)

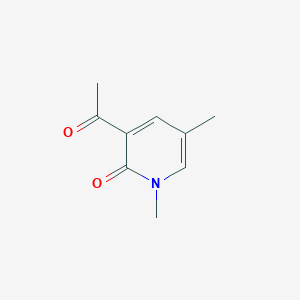
![(6S)-3-oxatricyclo[3.2.1.0,2,4]octane-6-carbonitrile](/img/structure/B13650770.png)
